Alk5-IN-34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

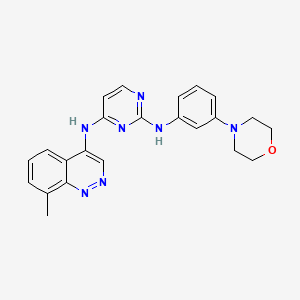

Molecular Formula |

C23H23N7O |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

4-N-(8-methylcinnolin-4-yl)-2-N-(3-morpholin-4-ylphenyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C23H23N7O/c1-16-4-2-7-19-20(15-25-29-22(16)19)27-21-8-9-24-23(28-21)26-17-5-3-6-18(14-17)30-10-12-31-13-11-30/h2-9,14-15H,10-13H2,1H3,(H2,24,26,27,28,29) |

InChI Key |

MCNUKNAEEMORHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC(=CC=C4)N5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Alk5-IN-34: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alk5-IN-34 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). By targeting a critical node in the TGF-β signaling pathway, this compound offers a promising therapeutic strategy for a range of pathologies, including cancer and fibrotic diseases. This document provides an in-depth technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), a constitutively active serine/threonine kinase.[1] This binding event recruits and forms a heterodimeric complex with the type I receptor, ALK5.[1] Subsequently, TβRII transphosphorylates the glycine-serine rich (GS) domain of ALK5, leading to the activation of the ALK5 kinase domain.[2][3][4]

Activated ALK5 propagates the downstream signal by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[2] These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a wide array of cellular processes, including cell cycle control, apoptosis, differentiation, and extracellular matrix production.[2][5]

This compound exerts its inhibitory effect by directly targeting the ATP-binding site of the ALK5 kinase domain. This competitive inhibition prevents the phosphorylation of ALK5's downstream targets, SMAD2 and SMAD3, thereby abrogating the entire signaling cascade.

Quantitative Data

The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Description |

| IC | ≤10 nM[6] | Concentration of this compound required to inhibit 50% of the enzymatic activity of purified ALK5. |

| IC | <100 nM[6] | Concentration of this compound required to inhibit 50% of the enzymatic activity of purified ALK2, indicating some cross-reactivity. |

| IC | ≤100 nM[6] | Concentration of this compound required to inhibit 50% of the TGF-β-induced SMAD-responsive reporter gene expression in a cellular context. |

| Cell-Based Assay | Cell Line | IC |

| FOXL2^C134W^-driven Growth Inhibition | KGN | 140 nM[6] |

| COV434 | >10 µM[6] | |

| pSmad2 Inhibition | KGN | Dose-dependent decrease at 10, 100, and 1000 nM[6] |

| α-SMA Expression Inhibition | - | Concentration-dependent inhibition (10 nM - 1 µM)[6] |

| Treg Frequency Suppression | - | Dose-dependent suppression at 30, 300, and 3000 nM[6] |

| HLA Class I Expression | - | Dose-dependent increase at 30 and 300 nM[6] |

| Gene Expression Reversal | - | Dose-dependent reversal of upregulated genes at 30 and 300 nM[6] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental logic, the following diagrams have been generated using the DOT language.

TGF-β/ALK5 Signaling Pathway

Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Determining IC50 of this compound

Caption: General workflow for determining the IC50 of this compound in a biochemical kinase assay.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of ALK5 inhibitors like this compound. Note that specific parameters may vary between laboratories and experimental systems.

ALK5 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of purified ALK5.

Materials:

-

Recombinant human ALK5 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl

2, 1 mM EGTA, 0.01% Brij-35) -

ATP

-

ALK5-specific substrate (e.g., a peptide containing a SMAD2/3 phosphorylation motif)

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibody)

-

Microplate reader (luminometer or fluorescence reader)

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a microplate, add the ALK5 enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the ALK5 substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified as a luminescent signal.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC

50value.

Western Blot for Phospho-SMAD2 (Cell-Based)

Objective: To assess the ability of this compound to inhibit TGF-β-induced SMAD2 phosphorylation in a cellular context.

Materials:

-

KGN cells (or other suitable cell line)

-

Cell culture medium and supplements

-

TGF-β1 ligand

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-SMAD2, anti-total-SMAD2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed KGN cells in culture plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for a few hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2 hours).

-

Stimulate the cells with a fixed concentration of TGF-β1 for a short period (e.g., 30-60 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Quantify the protein concentration in the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-SMAD2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH) to normalize the data.

-

Quantify the band intensities to determine the relative levels of phospho-SMAD2.

Cell Viability/Growth Inhibition Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

KGN and COV434 cells

-

Complete growth medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

-

Microplate reader

Procedure:

-

Seed KGN and COV434 cells at a low density in 96-well plates.

-

Allow the cells to attach and then treat them with a range of concentrations of this compound.

-

Incubate the cells for an extended period (e.g., 6 or 7 days), refreshing the medium and compound as necessary.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

-

Normalize the data to the vehicle-treated control and plot cell viability against the log of the this compound concentration.

-

Calculate the IC

50value using non-linear regression analysis.

Conclusion

This compound is a potent and selective inhibitor of ALK5, a key kinase in the TGF-β signaling pathway. Its mechanism of action, centered on the blockade of SMAD2/3 phosphorylation, has been well-characterized through a variety of biochemical and cellular assays. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in oncology, fibrosis, and other TGF-β-driven diseases.

References

- 1. Mechanism of activation of the TGF-beta receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of TGF-β receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are TGF beta receptor agonists and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

Alk5-IN-34: A Potent and Selective Inhibitor of the TGF-β Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in numerous pathologies, most notably in fibrosis and the progression of cancer. The Activin receptor-Like Kinase 5 (ALK5), also known as TGF-β type I receptor (TGF-βRI), is the primary serine/threonine kinase responsible for transducing the TGF-β signal. Alk5-IN-34 has emerged as a selective and orally active inhibitor of ALK5, demonstrating potent interruption of the TGF-β signaling cascade. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental methodologies, and a visual representation of its interaction with the TGF-β pathway.

Introduction to the TGF-β Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of a TGF-β superfamily ligand to a type II receptor (TGF-βRII), a constitutively active kinase.[1] This binding event recruits and forms a heterotetrameric complex with a type I receptor, ALK5.[1][2] Within this complex, TGF-βRII phosphorylates the glycine-serine rich (GS) domain of ALK5, leading to the activation of ALK5's kinase domain.[1][2]

Activated ALK5 then propagates the signal intracellularly by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[1] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4.[1] This entire SMAD complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes that regulate various cellular functions.[1][3]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the ALK5 kinase domain. By occupying this pocket, it prevents the phosphorylation of ALK5's downstream targets, SMAD2 and SMAD3, thereby effectively blocking the canonical TGF-β signaling pathway. This inhibition has been shown to reverse the upregulation of gene expression induced by TGF-β and to suppress pathological processes such as fibrosis and tumor growth.[4]

Quantitative Data for this compound

The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.

| Parameter | Value | Assay/System | Reference |

| IC50 (ALK5 Kinase) | ≤10 nM | Kinase Inhibition Assay | [4][5] |

| IC50 (ALK2/ALK5 Selectivity) | <100 nM | Kinase Selectivity Assay | [5] |

| IC50 (TGFB-RI Inhibition) | ≤100 nM | RD-SMAD Receptor Activity Assay | [5] |

Table 1: Biochemical Activity of this compound

| Cell Line | Parameter | Value | Assay | Reference |

| KGN | IC50 | 140 nM | FOXL2C134W-driven growth inhibition (6-7 days) | [5] |

| COV434 | IC50 | >10 µM | FOXL2C134W-driven growth inhibition (6-7 days) | [5] |

| KGN | Effect | Dose-dependent decrease in pSmad2 | Western Blot (2h treatment with 10, 100, 1000 nM) | [5] |

| - | Effect | Full concentration-dependent inhibition of TGF-β-mediated alpha-SMA expression | Immunofluorescence/Western Blot (1 µM - 10 nM) | [5] |

| - | Effect | Dose-dependent suppression of Treg frequency | Flow Cytometry (30, 300, 3000 nM) | [5] |

Table 2: In Vitro Cellular Activity of this compound

| Model | Dosage | Effect | Reference |

| Syngeneic TNBC Model | 75, 150 mg/kg p.o. (BID, 21 days) | Tumor growth inhibition (TGI) and increased survival with anti-PD-L1/PD-1 | [5] |

| Subcutaneous Cloudman S91 Melanoma | 75, 150 mg/kg p.o. (BID, 21 days) | Tumor growth inhibition (TGI) and increased survival with anti-PD-L1/PD-1 | [5] |

| ES-2 Ovarian Cancer Xenograft | 150 mg/kg p.o. (BID, 22 days) | Increased overall survival and delayed progression | [5] |

| Tolerability Model | 300, 1000 mg/kg oral (BID, 5 days) | Good tolerability and safety margin | [5] |

Table 3: In Vivo Activity of this compound

Experimental Protocols

The following are detailed methodologies for key experiments frequently employed to characterize the activity of ALK5 inhibitors like this compound.

ALK5 Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of the ALK5 kinase.

Methodology:

-

Reagents and Materials: Recombinant human ALK5 kinase, biotinylated substrate peptide, ATP, kinase buffer, streptavidin-coated plates, detection antibody (e.g., anti-phospho-serine/threonine), and a suitable detection system (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate).

-

Procedure: a. Prepare a serial dilution of this compound in kinase buffer. b. In a microplate, combine the recombinant ALK5 kinase with the serially diluted this compound or vehicle control and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP. d. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind. g. Wash the plate to remove unbound components. h. Add a primary antibody that specifically recognizes the phosphorylated substrate. i. After incubation and washing, add a secondary antibody conjugated to a reporter enzyme (e.g., HRP). j. Add the appropriate substrate for the reporter enzyme and measure the signal (e.g., absorbance or luminescence).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for Phosphorylated SMAD2 (pSMAD2)

Objective: To assess the ability of this compound to inhibit TGF-β-induced SMAD2 phosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment: a. Plate cells (e.g., KGN cells) at an appropriate density and allow them to adhere overnight.[5] b. Serum-starve the cells for a few hours to reduce basal signaling. c. Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours). d. Stimulate the cells with a known concentration of TGF-β1 for a short period (e.g., 30-60 minutes) to induce SMAD2 phosphorylation.

-

Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (pSMAD2). f. As a loading control, also probe a separate membrane or the same membrane (after stripping) with an antibody against total SMAD2 or a housekeeping protein (e.g., GAPDH or β-actin). g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. h. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Densitometry can be used to quantify the band intensities. The level of pSMAD2 is typically normalized to the total SMAD2 or the loading control.

Cell Proliferation/Viability Assay

Objective: To determine the effect of this compound on the proliferation or viability of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells (e.g., KGN, COV434) in a 96-well plate at a predetermined density and allow them to attach overnight.[5]

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.

-

Incubation: Incubate the cells for a prolonged period (e.g., 6-7 days), as cell growth inhibition may take time to become apparent.[5]

-

Viability Assessment: a. At the end of the incubation period, assess cell viability using a colorimetric or fluorometric assay. Common methods include:

- MTT Assay: Measures the metabolic activity of viable cells.

- CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

- Crystal Violet Staining: Stains the DNA of adherent cells.

-

Data Analysis: The absorbance or luminescence readings are proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Role of this compound in the TGF-β Pathway

The following diagrams, generated using the DOT language, illustrate the canonical TGF-β signaling pathway and a typical experimental workflow for evaluating an ALK5 inhibitor.

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound efficacy.

Conclusion

This compound is a potent and selective inhibitor of ALK5, a key kinase in the TGF-β signaling pathway. Its ability to effectively block SMAD2/3 phosphorylation translates into significant anti-proliferative and anti-fibrotic effects in both in vitro and in vivo models. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the TGF-β pathway with this compound. Further research into its clinical applications for various malignancies and fibrotic diseases is warranted.

References

Alk5-IN-34: A Technical Guide to a Selective ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alk5-IN-34, a selective and orally active inhibitor of Activin Receptor-Like Kinase 5 (ALK5). This document consolidates available data on its biochemical and cellular activity, outlines detailed experimental methodologies for its characterization, and visualizes its mechanism of action within the broader context of the TGF-β signaling pathway.

Introduction to this compound

This compound is a potent small molecule inhibitor targeting the serine/threonine kinase activity of ALK5, also known as Transforming Growth Factor-β Receptor 1 (TGFβR1). ALK5 is a critical mediator of the TGF-β signaling pathway, which is implicated in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 pathway is a hallmark of numerous pathologies, most notably in fibrosis and the tumor microenvironment in various cancers. By selectively inhibiting ALK5, this compound offers a targeted approach to modulate these disease processes.

Biochemical and Cellular Activity

This compound demonstrates high affinity and inhibitory activity against ALK5. Its selectivity has been characterized against other kinases, revealing a profile that favors ALK5 inhibition.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| ALK5 | ≤ 10 | Kinase Inhibition Assay |

| ALK2 | < 100 | Kinase Selectivity Assay |

| TGFB-RI | ≤ 100 | RD-SMAD Receptor Activity |

Table 2: Cellular Activity of this compound

| Cell-Based Assay | Effect | Concentration |

| TGF-β-mediated α-SMA expression | Full concentration-dependent inhibition | 10 nM - 1 µM |

| Treg frequency suppression | Dose-dependent suppression | 30, 300, 3000 nM |

| FOXL2CI34W-driven growth (KGN cells) | IC50 of 140 nM | 0 - 0.1 µM |

| FOXL2CI34W-driven growth (COV434 cells) | IC50 > 10 µM | 0 - 0.1 µM |

| pSmad2 levels (KGN cell line) | Dose-dependent decrease | 10, 100, 1000 nM |

| Gene expression upregulation (TGF-β stimulated) | Dose-dependent reversal | 30, 300 nM |

| HLA class I expression | Dose-dependent increase | 30, 300 nM |

In Vivo Efficacy

Preclinical studies in murine xenograft models have demonstrated the in vivo activity of orally administered this compound.

Table 3: In Vivo Activity of this compound

| Animal Model | Dosage | Effect |

| A549 murine xenograft | 10-100 mg/kg (oral) | Dose-dependent reduction of p-SMAD2 levels.[1] |

| A549 murine xenograft | 75 mg/kg (oral) | 92.5% inhibition of average p-SMAD2 levels.[1] |

| ES-2 ovarian cancer mouse xenograft | 150 mg/kg (oral, bid, 22 days) | Increased overall survival and delayed disease progression.[1] |

| Tolerability Model | 300, 1000 mg/kg (oral, bid, 5 days) | Good tolerability and safety margin.[1] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the canonical TGF-β signaling pathway. The binding of TGF-β to its type II receptor (TGFβRII) leads to the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the downstream signaling molecules, SMAD2 and SMAD3. This phosphorylation event is the critical step that this compound blocks.

Caption: Canonical TGF-β/ALK5 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on established methods for evaluating ALK5 inhibitors.

ALK5 Kinase Inhibition Assay

This assay determines the in vitro potency of this compound to inhibit the kinase activity of ALK5.

Caption: Workflow for ALK5 Kinase Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human ALK5 kinase in a suitable kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100).

-

Prepare a stock solution of a suitable substrate, such as myelin basic protein (MBP) or a synthetic peptide.

-

Prepare a stock solution of ATP. The final concentration should be at or near the Km for ALK5.

-

Perform serial dilutions of this compound in DMSO, followed by a further dilution in kinase assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the ALK5 enzyme to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection and Analysis:

-

Detect the amount of phosphorylated substrate. This can be achieved through various methods, such as:

-

Radiometric: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence/Luminescence: Using phosphorylation-specific antibodies or ADP-Glo™ kinase assay systems that measure ADP production.

-

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

TGF-β-Mediated α-SMA Expression Assay

This cell-based assay evaluates the ability of this compound to inhibit the TGF-β-induced differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.

Methodology:

-

Cell Culture and Treatment:

-

Seed a suitable fibroblast cell line (e.g., NIH/3T3 or primary human lung fibroblasts) in 24- or 48-well plates and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a pro-fibrotic concentration of TGF-β1 (e.g., 2-5 ng/mL) for 24-48 hours.

-

-

Analysis of α-SMA Expression:

-

Western Blotting:

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against α-SMA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) for normalization.

-

-

Immunofluorescence:

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Incubate with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the fluorescence using a fluorescence microscope or high-content imaging system.

-

-

Treg Suppression Assay

This assay assesses the effect of this compound on the immunosuppressive function of regulatory T cells (Tregs).

Methodology:

-

Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate CD4+ T cells by negative selection using magnetic beads.

-

From the CD4+ population, isolate CD4+CD25+ Tregs and CD4+CD25- responder T cells (Teffs) by positive selection or fluorescence-activated cell sorting (FACS).

-

-

Co-culture and Treatment:

-

Label the Teffs with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

In a 96-well round-bottom plate, co-culture the CFSE-labeled Teffs with unlabeled Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Teff:Treg).

-

Add a polyclonal stimulus, such as anti-CD3/CD28 beads or phytohemagglutinin (PHA), to activate the T cells.

-

Add different concentrations of this compound or vehicle control to the co-cultures.

-

Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.

-

-

Analysis of Proliferation:

-

Harvest the cells and stain with antibodies against T cell surface markers (e.g., CD4).

-

Analyze the proliferation of the Teff population by flow cytometry, measuring the dilution of the CFSE dye.

-

Calculate the percentage of suppression for each condition relative to the proliferation of Teffs cultured without Tregs.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in a living organism.

Caption: General Workflow for In Vivo Xenograft Studies.

Methodology (A549 Murine Xenograft Model):

-

Cell Culture and Implantation:

-

Culture A549 human lung carcinoma cells in appropriate media.

-

Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of female athymic nude mice.

-

-

Treatment and Monitoring:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired doses and schedule. The control group receives the vehicle.

-

Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume. Monitor the body weight and overall health of the animals.

-

-

Pharmacodynamic and Efficacy Analysis:

-

At the end of the study or at specific time points after the final dose, euthanize the animals and excise the tumors.

-

For pharmacodynamic analysis, process a portion of the tumor for Western blotting or immunohistochemistry to measure the levels of phosphorylated SMAD2 (p-SMAD2).

-

For efficacy analysis, compare the tumor growth inhibition between the treated and control groups.

-

Methodology (ES-2 Ovarian Cancer Mouse Xenograft Model):

The protocol is similar to the A549 model, with the following key differences:

-

Cell Line: ES-2 human ovarian cancer cells are used.

-

Endpoint: In addition to tumor growth inhibition, overall survival can be a primary endpoint. Monitor the animals for signs of morbidity and euthanize them when they reach pre-defined endpoints. The time to reach these endpoints is used to generate survival curves.

Conclusion

This compound is a selective and potent inhibitor of ALK5 with demonstrated in vitro and in vivo activity. Its ability to modulate the TGF-β signaling pathway makes it a valuable tool for research in fibrosis and oncology. The experimental protocols provided in this guide offer a comprehensive framework for the further investigation and characterization of this compound and other ALK5 inhibitors.

References

Alk5-IN-34: A Comprehensive Technical Guide to IC50 and Potency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alk5-IN-34, a selective and orally active inhibitor of the Activin receptor-like kinase 5 (ALK5). The document details its inhibitory potency, mechanism of action, and the experimental protocols used to determine its efficacy.

Introduction to ALK5 and its Role in Signaling

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGF-βRI), is a crucial serine/threonine kinase. It acts as a primary receptor for the Transforming Growth Factor-Beta (TGF-β) superfamily[1]. The TGF-β signaling pathway is integral to numerous cellular processes, including growth, differentiation, apoptosis, and immune regulation[1]. Dysregulation of this pathway is implicated in various pathologies such as cancer, fibrosis, and cardiovascular diseases[1].

The canonical TGF-β signaling cascade begins with the binding of a TGF-β ligand to its type II receptor (TβRII). This binding event recruits and phosphorylates the type I receptor, ALK5. The activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, primarily SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes[1][2]. ALK5 inhibitors, such as this compound, function by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and disrupting the downstream signaling cascade[1].

Below is a diagram illustrating the canonical TGF-β/ALK5 signaling pathway.

Quantitative Data: IC50 and Potency of this compound

This compound demonstrates potent and selective inhibition of ALK5. The half-maximal inhibitory concentration (IC50) values have been determined through various in vitro and cellular assays.

| Target | Assay Type | IC50 Value | Reference |

| ALK5 Kinase | Kinase Inhibition Assay | ≤10 nM | [3][4] |

| ALK2/ALK5 Selectivity | Kinase Selectivity Assay | <100 nM | [4] |

| TGF-βRI Activity | RD-SMAD Receptor Activity Assay | ≤100 nM | [4] |

| FOXL2C134W-driven Growth | KGN Cell Line | 140 nM | [4] |

| FOXL2C134W-driven Growth | COV434 Cell Line | >10 µM | [4] |

Experimental Protocols

The determination of this compound's potency involves a series of standardized in vitro and in vivo experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the ALK5 kinase domain.

Methodology: A common method is the LanthaScreen™ Eu Kinase Binding Assay .

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in a suitable buffer (e.g., 1X Kinase Buffer A).

-

Prepare a mixture of the ALK5 kinase and a europium-labeled anti-tag antibody.

-

Prepare a solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer.

-

-

Assay Procedure:

-

Add the test compound (this compound dilutions) to the wells of a microplate.

-

Add the kinase/antibody mixture to the wells.

-

Add the tracer to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for binding equilibrium.

-

-

Data Acquisition:

-

Read the plate using a fluorescence resonance energy transfer (FRET)-capable plate reader. The FRET signal is generated by the proximity of the europium-labeled antibody (donor) to the Alexa Fluor® 647-labeled tracer (acceptor) when both are bound to the kinase.

-

-

Data Analysis:

-

The IC50 value is calculated by plotting the FRET signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. A decrease in FRET indicates displacement of the tracer by the inhibitor.

-

Cellular Assay: Inhibition of TGF-β-Mediated Signaling

Objective: To assess the ability of this compound to inhibit the TGF-β signaling pathway within a cellular context.

Methodology: A common approach is a luciferase reporter gene assay .

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2) that is responsive to TGF-β.

-

-

Experimental Treatment:

-

Seed the transfected cells in a multi-well plate.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).

-

Stimulate the cells with a known concentration of TGF-β1 to activate the signaling pathway.

-

Incubate for a further period to allow for luciferase expression.

-

-

Luciferase Assay:

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

The IC50 value is determined by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Western Blot for Phospho-Smad2

Objective: To directly measure the inhibition of ALK5's downstream target phosphorylation.

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells (e.g., KGN cell line) and treat with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with TGF-β1.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Immunoblotting:

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific for phosphorylated SMAD2 (pSmad2).

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Detect the signal using a chemiluminescent substrate.

-

-

Analysis:

-

Quantify the band intensities to determine the dose-dependent decrease in pSmad2 levels in the presence of this compound. Total SMAD2 and a loading control (e.g., GAPDH) should also be blotted to ensure equal protein loading.

-

In Vivo Efficacy: Xenograft Tumor Model

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

Methodology:

-

Model Establishment:

-

Implant human cancer cells (e.g., A549) subcutaneously into immunodeficient mice.

-

Allow the tumors to grow to a palpable size.

-

-

Drug Administration:

-

Administer this compound orally to the mice at various doses.

-

A control group receives a vehicle solution.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors.

-

-

Pharmacodynamic Analysis:

-

Tumor lysates can be analyzed by Western blot to assess the levels of pSMAD2, confirming target engagement in vivo.

-

The efficacy of this compound is determined by the degree of tumor growth inhibition compared to the control group.

-

Conclusion

This compound is a potent and selective inhibitor of ALK5 with demonstrated activity in both in vitro and in vivo models. Its ability to effectively block the TGF-β signaling pathway makes it a valuable tool for research into diseases driven by this pathway, such as certain cancers and fibrotic conditions. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other ALK5 inhibitors.

References

- 1. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ALK5-dependent TGF-β signaling is a major determinant of late stage adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.crownbio.com [blog.crownbio.com]

- 4. medchemexpress.com [medchemexpress.com]

The Impact of Alk5 Inhibition on Regulatory T Cell Frequency: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulatory T cells (Tregs), characterized by the expression of the transcription factor Foxp3, are critical mediators of immune suppression. Their function is tightly regulated by various signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway playing a pivotal role in their development and suppressive activity. Activin receptor-like kinase 5 (ALK5), the type I TGF-β receptor, is a key kinase in this pathway, making it an attractive target for therapeutic intervention in oncology and autoimmune diseases.[1][2] This technical guide explores the effects of ALK5 inhibition on Treg frequency, with a focus on the available data for small molecule inhibitors. While specific quantitative data for the compound Alk5-IN-34 is limited in publicly accessible primary literature, a dose-dependent suppression of Treg frequency has been noted.[1] To provide a comprehensive understanding, this document will delve into the effects of other well-characterized ALK5 inhibitors, such as SM16, to illustrate the cellular consequences of targeting this pathway.

TGF-β/ALK5 Signaling Pathway in T Cells

The TGF-β signaling cascade is initiated by the binding of TGF-β to its type II receptor (TGF-βRII), which then recruits and phosphorylates ALK5.[3] Activated ALK5 subsequently phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes, including Foxp3, the master regulator of Treg differentiation.[2][3] Inhibition of ALK5 kinase activity blocks this entire cascade, thereby impacting Treg homeostasis and function.

Caption: TGF-β/ALK5 signaling pathway in T cells and the point of inhibition by this compound.

Quantitative Effects of ALK5 Inhibition on T Cell Populations

| T Cell Subpopulation | Treatment | Change in Absolute Number | Statistical Significance | Source |

| CD4+CD25+Foxp3+ (Tregs) | SM16 Diet | Increase | Statistically Significant | [1] |

| CD4+CD25-Foxp3+ (Treg-like) | SM16 Diet | Expansion | Statistically Significant | [1] |

| CD4+CD25+Foxp3- (Activated T cells) | SM16 Diet | Increase | Statistically Significant | [1] |

| CD4+CD25-Foxp3- (Naive T cells) | SM16 Diet | Increase | Statistically Significant | [1] |

Experimental Protocol: In Vivo Assessment of Treg Frequency Following ALK5 Inhibition

The following is a representative protocol for assessing the in vivo effects of an ALK5 inhibitor on Treg frequency, based on methodologies described in the literature.[1]

1. Animal Model and Treatment:

-

Animal Model: BALB/c mice are commonly used.

-

ALK5 Inhibitor Administration: The ALK5 inhibitor (e.g., SM16) is incorporated into the rodent diet at a specified concentration. A control group receives a standard diet.

-

Treatment Duration: Mice are maintained on their respective diets for a predetermined period to allow for systemic effects of the inhibitor.

2. Tissue Collection and Cell Isolation:

-

At the end of the treatment period, mice are euthanized.

-

Spleen and lymph nodes are harvested.

-

Single-cell suspensions are prepared from the harvested tissues by mechanical disruption and filtration.

-

Red blood cells are lysed using a suitable lysis buffer.

3. Flow Cytometry Staining:

-

The isolated cells are washed and stained with a panel of fluorescently labeled antibodies to identify T cell subpopulations. A typical panel includes:

-

Anti-CD4 (to identify helper T cells)

-

Anti-CD25 (an activation marker also highly expressed on Tregs)

-

Anti-Foxp3 (the definitive marker for Tregs)

-

-

Intracellular staining for Foxp3 requires a fixation and permeabilization step.

4. Data Acquisition and Analysis:

-

Stained cells are analyzed using a flow cytometer.

-

Data is collected for a sufficient number of events to ensure statistical validity.

-

The acquired data is analyzed using flow cytometry software to gate on the CD4+ T cell population and subsequently determine the frequency and absolute numbers of CD4+CD25+Foxp3+ (Tregs) and other relevant subpopulations.

References

- 1. Blockade of TGF-β signaling to enhance the antitumor response is accompanied by dysregulation of the functional activity of CD4+CD25+Foxp3+ and CD4+CD25−Foxp3+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. TGF-β-induced regulatory T cells directly suppress B cell responses through a non-cytotoxic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Alk5-IN-34 In Vitro Assays

These application notes provide detailed protocols for the in vitro characterization of Alk5-IN-34, a selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5). The following protocols are intended for researchers, scientists, and drug development professionals working to understand the biochemical and cellular activity of this compound.

Introduction

Transforming Growth Factor-β (TGF-β) signaling is a critical pathway involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in numerous diseases, such as cancer and fibrosis.[1][3] The TGF-β signal is transduced through a receptor complex composed of type I (e.g., ALK5) and type II serine/threonine kinases.[1][4] Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates downstream SMAD proteins (SMAD2 and SMAD3).[1][2][4] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1][2][4] ALK5 is a key mediator in this pathway, making it an attractive target for therapeutic intervention.[3] this compound has been identified as a potent inhibitor of ALK5 with an IC50 value of ≤10 nM.[5] The following protocols describe standard in vitro methods to assess the inhibitory activity of this compound.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Assay Type | Target | Parameter | Value | Reference |

| Kinase Inhibition | ALK5 | IC50 | ≤10 nM | [5] |

| Kinase Selectivity | ALK2/ALK5 | IC50 | <100 nM | [5] |

| Cellular Assay | TGFβ-RI (SMAD reporter) | IC50 | ≤100 nM | [5] |

| Cellular Assay (KGN cells) | FOXL2C134W-driven growth | IC50 | 140 nM | [5] |

| Cellular Assay (COV434 cells) | FOXL2C134W-driven growth | IC50 | >10 µM | [5] |

Signaling Pathway

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Protocols

ALK5 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is designed to measure the kinase activity of ALK5 by quantifying the amount of ADP produced during the phosphorylation reaction.[6]

Materials:

-

Recombinant human TGFβR1 (ALK5) (BPS Bioscience, Cat# 101575 or similar)[6]

-

TGFBR1 Peptide Substrate (BPS Bioscience)[6]

-

ATP (500 µM stock) (BPS Bioscience, Cat# 79686)[6]

-

5x Kinase Assay Buffer 1 (BPS Bioscience, Cat# 79334)[6]

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)[6]

-

This compound (MedchemExpress, Cat# HY-139698 or similar)

-

Plate reader capable of measuring luminescence

Procedure:

-

Buffer Preparation: Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile distilled water. If desired, DTT can be added to a final concentration of 1 mM.

-

Compound Dilution: Prepare a serial dilution of this compound in 1x Kinase Assay Buffer at 10-fold the desired final concentrations. The final DMSO concentration should not exceed 1%.[6]

-

Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the TGFBR1 peptide substrate. The final concentration of ATP should be at or near the Km for ALK5.

-

Reaction Setup:

-

Add 2.5 µL of the diluted this compound or vehicle (for positive and negative controls) to the wells.

-

Add 12.5 µL of the Master Mix to all wells.

-

To the "Negative Control" wells, add 10 µL of 1x Kinase Assay Buffer.

-

Initiate the reaction by adding 10 µL of diluted ALK5 enzyme to the "Positive Control" and "Test Inhibitor" wells. The final reaction volume will be 25 µL.

-

-

Incubation: Incubate the plate at 30°C for 45 minutes.[6]

-

ADP-Glo™ Reagent Addition:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

-

Incubate at room temperature for 45 minutes.[6]

-

-

Kinase Detection Reagent Addition:

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for another 30-45 minutes.[6]

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

ALK5 Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the ALK5 kinase domain. Inhibitors will compete with the tracer for binding, resulting in a decrease in the FRET signal.[7]

Materials:

-

Recombinant human TGFBR1 (ALK5), active or inactive (Invitrogen)[7]

-

LanthaScreen™ Eu-anti-Tag Antibody (Invitrogen)

-

Kinase Tracer 178 (Invitrogen)[7]

-

5x Kinase Buffer A (Invitrogen)[7]

-

This compound

-

Black, low-volume 384-well plates (Corning Part#3676)[7]

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer A by diluting the 5x stock with sterile distilled water.[7]

-

Prepare a 3x solution of this compound serial dilutions in 1x Kinase Buffer A.

-

Prepare a 3x Kinase/Antibody mixture containing 15 nM ALK5 and 6 nM Eu-anti-Tag Antibody in 1x Kinase Buffer A.[7]

-

Prepare a 3x Tracer solution (e.g., 30 nM Tracer 178) in 1x Kinase Buffer A. The optimal tracer concentration should be determined experimentally and is typically near its Kd.[7]

-

-

Assay Assembly:

-

Add 5 µL of the 3x this compound dilutions or vehicle to the wells.

-

Add 5 µL of the 3x Kinase/Antibody mixture.

-

Add 5 µL of the 3x Tracer solution.[7]

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[7]

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis: Calculate the emission ratio (acceptor/donor) and then the percent inhibition. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for TGF-β Signaling Inhibition

Materials:

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Recombinant human TGF-β1

-

This compound

-

Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System, Promega)

-

White, opaque 96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cell line in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Treatment: The following day, replace the medium with a low-serum medium containing serial dilutions of this compound. Incubate for 1-2 hours.

-

Stimulation: Add TGF-β1 to the wells to a final concentration of 1-5 ng/mL.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percent inhibition of TGF-β1-induced luciferase expression for each concentration of this compound and determine the IC50 value.

Experimental Workflow

Caption: General workflow for the in vitro characterization of this compound.

References

- 1. assaygenie.com [assaygenie.com]

- 2. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. tools.thermofisher.cn [tools.thermofisher.cn]

- 8. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Alk5-IN-34 In Vivo Studies in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Alk5-IN-34, a selective and orally active inhibitor of the activin receptor-like kinase 5 (ALK5), in various mouse models. The detailed protocols are intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.

Application Notes

This compound is a potent inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune response.[1] Dysregulation of the TGF-β pathway is implicated in the progression of several diseases, most notably cancer and fibrosis.[1][2] By selectively targeting ALK5, the type I receptor for TGF-β, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling cascade.[1]

In preclinical mouse models, this compound has demonstrated significant anti-tumor activity and survival benefits. It has been shown to reduce tumor growth, decrease intra-tumoral pressure, and enhance the efficacy of immunotherapy.[3] The oral bioavailability of this compound makes it a convenient and effective tool for in vivo investigations.

Mechanism of Action

The primary mechanism of this compound involves the competitive inhibition of ATP binding to the ALK5 kinase domain. This prevents the TGF-β-induced phosphorylation of SMAD2 and SMAD3, halting their translocation to the nucleus and subsequent regulation of target gene transcription.[1] This interruption of the TGF-β pathway can lead to reduced cancer cell proliferation, decreased immunosuppression within the tumor microenvironment, and inhibition of fibrotic processes.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies of this compound in mouse models.

Table 1: Pharmacodynamic and Efficacy Studies of this compound

| Mouse Model | Dosage and Administration | Duration | Key Findings |

| A549 Murine Xenograft | 10-100 mg/kg, oral | Not specified | Dose-dependent reduction in phospho-SMAD2 (p-SMAD2) levels.[3] |

| A549 Murine Xenograft | 75 mg/kg, oral | 0-24 hours | Inverse correlation between pharmacokinetic profile and tumor p-SMAD2 levels; 92.5% inhibition of average p-SMAD2.[3] |

| ES-2 Ovarian Cancer Xenograft | 150 mg/kg, oral, twice daily | 22 days | Increased overall survival and delayed disease progression.[3] |

| Syngeneic TNBC Model | 75 or 150 mg/kg, oral, twice daily | 21 days | Combination with anti-PD-L1 resulted in significant tumor growth inhibition (TGI) and a 37% increase in mean survival.[3] |

| Subcutaneous Cloudman S91 Melanoma | 75 or 150 mg/kg, oral, twice daily | 21 days | Combination with anti-PD-1 resulted in 34% TGI and a 26% increase in mean survival.[3] |

| MMTV-PyMT Breast Cancer | 0.5, 1, 2, and 4 mg/kg | 6 days (every other day) | Dose-dependent enhancement of indocyanine green (ICG) signal in tumors, indicating increased vascular permeability.[5][6] |

Table 2: Tolerability Study of this compound

| Mouse Model | Dosage and Administration | Duration | Outcome |

| Tolerability Model | 300, 1000 mg/kg, oral, twice daily | 5 days | Good tolerability and a significant safety margin.[3] |

Signaling Pathway and Experimental Workflow

TGF-β/ALK5 Signaling Pathway

Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy Study Workflow

Caption: General workflow for an in vivo tumor growth inhibition study.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Vehicle Preparation:

-

Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

In a sterile tube, add the required volume of DMSO.

-

Add the PEG300 and Tween-80 and vortex thoroughly.

-

Add the sterile saline and vortex again to ensure a homogenous solution.

-

-

This compound Suspension:

-

Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

-

Add a small amount of the vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

-

If necessary, sonicate the suspension for a few minutes to aid in dispersion.

-

-

Storage:

-

Prepare the formulation fresh daily. If short-term storage is required, keep it at 4°C and protect it from light. Before administration, bring the suspension to room temperature and vortex thoroughly.

-

Protocol 2: Tumor Xenograft Establishment and In Vivo Efficacy Study

Materials and Animals:

-

Appropriate tumor cell line (e.g., A549, ES-2)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional)

-

Immunocompromised mice (e.g., BALB/c nude, NOD-SCID), 6-8 weeks old

-

Sterile syringes and needles (27-30 gauge)

-

Calipers

-

Animal balance

-

This compound formulation (from Protocol 1)

-

Vehicle control

-

Oral gavage needles (20-22 gauge, flexible tip)

Procedure:

-

Cell Preparation:

-

Culture tumor cells to ~80% confluency.

-

Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.

-

Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL). Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice using an approved method.

-

Inject the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), begin measuring the tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound or the vehicle control orally via gavage at the desired dose and schedule (e.g., 150 mg/kg, twice daily).

-

The volume administered should not exceed 10 ml/kg of the animal's body weight.[6]

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity or distress.

-

The primary endpoint is typically tumor growth inhibition (TGI).

-

Secondary endpoints can include overall survival, body weight changes, and pharmacodynamic analysis of tumor tissue.

-

Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study.

-

-

Tissue Collection and Analysis:

-

At the end of the study, collect tumors and other relevant tissues.

-

A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-SMAD2), and the remainder can be fixed in formalin for histological analysis.

-

Disclaimer: These protocols provide a general framework. Researchers should adapt them to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

- 1. Tumor Growth Inhibition Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

Application Notes and Protocols: Dosing and Administration of Alk5-IN-34 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk5-IN-34 is a potent and selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5). The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] In the context of cancer, TGF-β signaling has a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in advanced disease.[1] Inhibition of ALK5 presents a promising therapeutic strategy to counteract the pro-tumorigenic effects of TGF-β. These application notes provide detailed protocols for the dosing and administration of this compound in preclinical xenograft models, a crucial step in evaluating its in vivo efficacy.

Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII). This binding recruits and phosphorylates the type I receptor, ALK5, which in turn phosphorylates the downstream signaling molecules SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. This compound, by inhibiting the kinase activity of ALK5, blocks this signaling cascade.

Caption: TGF-β signaling pathway and the mechanism of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the available in vivo dosing and administration data for this compound in various xenograft models.

Table 1: Dosing and Administration of this compound in Xenograft Models

| Xenograft Model | Cell Line | Administration Route | Dosage | Dosing Schedule | Study Duration | Observed Effects |

| Lung Carcinoma | A549 | Oral gavage | 10, 50, 75, 100 mg/kg | Not specified | Not specified | Dose-dependent reduction in p-SMAD2 levels. |

| Ovarian Cancer | ES-2 | Oral | 150 mg/kg | Twice a day (bid) | 22 days | Increased overall survival and delayed tumor progression. |

| Triple-Negative Breast Cancer (TNBC) | Syngeneic model | Oral (p.o.) | 75, 150 mg/kg | Twice a day | 21 days | Tumor growth inhibition and increased survival (in combination with anti-PD-L1/anti-PD-1). |

| Melanoma | Subcutaneous Cloudman S91 | Oral (p.o.) | 75, 150 mg/kg | Twice a day | 21 days | Tumor growth inhibition and increased survival (in combination with anti-PD-L1/anti-PD-1). |

Experimental Protocols

Protocol 1: A549 Lung Carcinoma Xenograft Model

1. Cell Culture and Preparation:

-

Culture A549 human lung carcinoma cells in a suitable medium, such as F-12K, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) for injection. A mixture with Matrigel may enhance tumor take rate.[2][3]

2. Xenograft Implantation:

-

Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

-

Subcutaneously inject 1 x 10^6 to 5 x 10^6 A549 cells in a volume of 100-200 µL into the right flank of each mouse.[3][4]

-

Monitor tumor growth regularly using calipers.

3. Dosing and Administration:

-

Formulation: Prepare this compound in a vehicle suitable for oral administration. Common vehicles for small molecule inhibitors include 0.5% carboxymethylcellulose (CMC) with 0.1-0.25% Tween 80 in sterile water, or a solution containing DMSO and PEG.[5][6][7] The final concentration of DMSO should be kept low to avoid toxicity.[7]

-

Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into control and treatment groups.[2][3]

-

Administer this compound via oral gavage at the desired doses (e.g., 10-100 mg/kg).

-

The control group should receive the vehicle only.

4. Efficacy Evaluation:

-

Measure tumor volume twice weekly using the formula: Tumor Volume = (Length x Width²) / 2.[3]

-

Monitor the body weight of the mice to assess toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

5. Pharmacodynamic Analysis:

-

To assess the inhibition of the TGF-β pathway, tumor tissues can be analyzed for phosphorylated SMAD2 (p-SMAD2) levels.

-

Excise tumors at a specified time point after the final dose.

-

Prepare tissue lysates and perform Western blotting or immunohistochemistry using an antibody specific for p-SMAD2.[8][9][10][11][12]

Caption: Workflow for A549 xenograft studies with this compound.

Protocol 2: ES-2 Ovarian Cancer Xenograft Model

1. Cell Culture and Preparation:

-

Culture ES-2 human ovarian clear cell carcinoma cells in McCoy's 5A medium supplemented with 10% fetal bovine serum.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells in the logarithmic growth phase for implantation.

2. Xenograft Implantation:

-

Use female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.

-

For a subcutaneous model, inject 1 x 10^7 ES-2 cells in a volume of 100-200 µL into the flank.

-

For an orthotopic model, which more closely mimics the human disease, surgical implantation of cells or small tumor fragments into the ovarian bursa can be performed.[13][14][15][16]

-

Monitor tumor development.

3. Dosing and Administration:

-

Formulation: Prepare this compound as described in Protocol 1.

-

Dosing: Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound orally at the specified dose (e.g., 150 mg/kg) and schedule (e.g., twice daily).

-

The control group receives the vehicle.

4. Efficacy Evaluation:

-

For subcutaneous models, measure tumor volume as described previously.

-

For orthotopic models, tumor burden can be monitored using in vivo imaging (if using luciferase-expressing cells) or by assessing clinical signs such as ascites formation and body weight changes.

-

Record survival data to determine the impact of the treatment on overall survival.

5. Pharmacodynamic Analysis:

-

At the study endpoint, collect tumor tissue and, if applicable, ascites, for p-SMAD2 analysis as described in Protocol 1.

Caption: Workflow for ES-2 ovarian cancer xenograft studies.

Important Considerations

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

-

Vehicle Selection: The choice of vehicle for oral administration is critical and should be optimized for the solubility and stability of this compound while minimizing any potential toxicity.[1][6][7]

-

Tumor Growth Measurement: Consistent and accurate measurement of tumor volume is essential for reliable efficacy data.[17][18][19][20][21]

-

Pharmacodynamics: The assessment of a target engagement biomarker, such as p-SMAD2, is crucial to correlate the observed anti-tumor effects with the mechanism of action of this compound.

These protocols provide a general framework for the in vivo evaluation of this compound. Specific parameters, such as the number of cells injected, the dosing schedule, and the duration of the study, may require optimization for each specific xenograft model and experimental question.

References

- 1. researchgate.net [researchgate.net]

- 2. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. 2.7. Xenograft mouse model [bio-protocol.org]

- 5. mdpi.com [mdpi.com]

- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 9. Increased pSmad2 expression and cytoplasmic predominant presence of TGF-βRII in breast cancer tissue are associated with poor prognosis: Results from the Shanghai Breast Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumoral pSMAD2 as a prognostic biomarker in early-stage breast cancer: insights from the randomized SweBCG91RT trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High p-Smad2 expression in stromal fibroblasts predicts poor survival in patients with clinical stage I to IIIA non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression pattern of p-Smad2/Smad4 as a predictor of survival in invasive breast ductal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishment of highly metastatic ovarian cancer model with omental tropism via in vivo selection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Establishment of two ovarian cancer orthotopic xenograft mouse models for in vivo imaging: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. page-meeting.org [page-meeting.org]

Application Notes and Protocols for Alk5-IN-34 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and application of Alk5-IN-34, a selective and orally active inhibitor of the activin receptor-like kinase (ALK5), for in vitro cell culture experiments. Adherence to these guidelines will help ensure reproducible and accurate results in studies investigating the transforming growth factor-β (TGF-β) signaling pathway.

Introduction to this compound

This compound is a potent small molecule inhibitor of ALK5, the type I receptor for TGF-β.[1][2] By selectively targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a crucial role in a multitude of cellular processes including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[3][4][5][6][7] Dysregulation of the TGF-β/ALK5 pathway is implicated in various pathologies, most notably fibrosis and cancer, making this compound a valuable tool for both basic research and drug discovery.[4][5][6][8]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[3] Activated ALK5 subsequently phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[3] These phosphorylated Smads form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.[3] this compound exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2/3 and halting the downstream signaling cascade.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vitro use of this compound based on available data. These values should serve as a starting point for experimental design, with optimal concentrations and incubation times being cell-type and assay-dependent.

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (ALK5 Kinase Inhibition) | ≤10 nM | Cell-free assay | [1] |

| IC50 (TGFβ-RI Inhibition) | ≤100 nM | RD-SMAD receptor activity assay | [1] |

| IC50 (FOXL2CI34W-driven growth) | 140 nM | KGN cells | [1] |

| Effective Concentration Range | 10 nM - 1 µM | Various | [1] |

| Reported Incubation Times | 2 hours - 7 days | KGN, COV434 | [1] |

Experimental Protocols

Dissolving this compound Powder

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous/newly opened

-

Sterile, nuclease-free microcentrifuge tubes

-

Ultrasonic water bath

-

Vortex mixer

Protocol:

-

Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.

-

Weigh this compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.

-

Add DMSO: Add the appropriate volume of DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM). It is highly recommended to use newly opened, anhydrous DMSO as its hygroscopic nature can significantly impact solubility.[1][9]

-

Facilitate Dissolution:

-

Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Storage of Stock Solution:

Application of this compound in Cell Culture

Materials:

-

Prepared this compound stock solution (in DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Cultured cells ready for treatment

Protocol:

-

Thaw Stock Solution: Thaw the frozen this compound stock solution at room temperature.

-

Prepare Working Solution:

-

Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment.

-

Prepare an intermediate dilution of the stock solution in complete cell culture medium. This helps to minimize the final concentration of DMSO in the culture and ensures even distribution of the inhibitor.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

-

-

Treat Cells:

-

Remove the existing medium from the cultured cells.

-